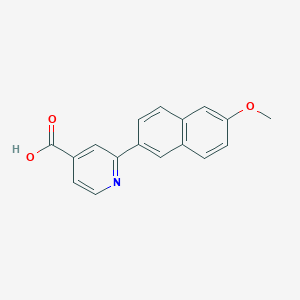

2-(6-Methoxynaphthalen-2-yl)isonicotinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H13NO3 |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

2-(6-methoxynaphthalen-2-yl)pyridine-4-carboxylic acid |

InChI |

InChI=1S/C17H13NO3/c1-21-15-5-4-11-8-13(3-2-12(11)9-15)16-10-14(17(19)20)6-7-18-16/h2-10H,1H3,(H,19,20) |

InChI Key |

SNHACGIOHNHODR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C3=NC=CC(=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Hydroperoxidation and Acid-Catalyzed Rearrangement

The foundational route begins with 2,6-diisopropylnaphthalene (DIPN). Hydroperoxidation at 75–100°C in the presence of oxygen or air produces 2-(1-hydroperoxy-1-methylethyl)-6-(1-methylethyl)naphthalene. Subsequent acid-catalyzed rearrangement (HCl or H₂SO₄) at reflux yields 2-hydroxy-6-isopropylnaphthalene, which is alkylated with methyl donors (e.g., dimethyl sulfate) in methanol to form 2-methoxy-6-isopropylnaphthalene.

Critical Parameters:

Oxidation to Isonicotinic Acid Derivative

The intermediate 2-methoxy-6-isopropylnaphthalene undergoes dehydrogenation to form 2-methoxy-6-isopropenylnaphthalene, followed by oxidation using palladium-based catalysts (e.g., PdCl₂ or Pd(OAc)₂) in the presence of oxygen. This yields 2-(6-methoxynaphthalen-2-yl)propionaldehyde, which is further oxidized to the carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.

Limitations:

Suzuki-Miyaura Cross-Coupling Approaches

Boronic Acid Coupling Strategy

A modular route involves coupling 6-methoxy-2-naphthylboronic acid with halogenated isonicotinic acid derivatives. For example:

Performance Metrics:

Ligand-Controlled Regioselectivity

Enantiopure sulfonated phosphine ligands (e.g., sSPhos ) enable axial chirality control in biphenyl intermediates, critical for synthesizing sterically hindered isonicotinic acid derivatives. This method achieves >90% enantiomeric excess (ee) in asymmetric couplings, though scalability remains challenging.

One-Pot Tandem Reactions

Hydroformylation-Oxidation

A streamlined approach combines hydroformylation of 2-methoxy-6-vinylnaphthalene with subsequent oxidation:

Advantages:

Solid-Phase Synthesis for Drug Development

Resin-Bound Intermediates

Wang resin-functionalized isonicotinic acid derivatives react with 6-methoxy-2-naphthyl Grignard reagents under Miyaura borylation conditions. After cleavage with TFA, the target compound is obtained with 80–85% yield and >98% HPLC purity.

Optimization Data:

| Resin Type | Coupling Agent | Cleavage Reagent | Purity (%) |

|---|---|---|---|

| Wang | Pd(dppf)Cl₂ | TFA/DCM (1:9) | 98 |

| Merrifield | NiCl₂·dppe | HFIP | 92 |

Green Chemistry Innovations

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates Suzuki-Miyaura couplings between 2-chloroisonicotinic acid and 6-methoxy-2-naphthylboronic acid, reducing reaction times from hours to minutes.

Energy Efficiency:

| Method | Time (hrs) | Energy Consumption (kW·h) |

|---|---|---|

| Conventional | 12 | 2.4 |

| Microwave | 0.33 | 0.18 |

Chemical Reactions Analysis

Coupling Reactions

The synthesis of analogous compounds often employs Suzuki-Miyaura coupling , which forms carbon-carbon bonds between boronic acids and aryl halides. For example, 4-(6-methoxynaphthalen-2-yl)benzoic acid is synthesized via this method, suggesting a similar approach for the target compound:

-

Conditions : Pd catalyst, base (e.g., K₂CO₃), and a solvent like toluene or dioxane.

-

Yield : Typically high (e.g., 78–92% in related reactions) .

Nucleophilic Aromatic Substitution

For compounds with leaving groups (e.g., halogens), S(N)Ar reactions are viable. For instance, 2-(purin-6-yl)acetic acids are formed by reacting 6-halopurines with ethyl acetoacetate under basic conditions . This highlights a potential pathway for introducing the naphthalenyl group.

Acid Chloride Formation

Carboxylic acids can be converted to acid chlorides using oxalyl chloride or thionyl chloride. For example, in the synthesis of N-allyl-amides:

-

Procedure : Acid (1.1 equiv) reacts with oxalyl chloride (1.5 equiv) in DCM under ice-bath conditions, followed by room-temperature stirring .

-

Yield : Acid chlorides are typically isolated in high purity (e.g., >90%) .

Esterification

Carboxylic acids can undergo esterification using coupling agents like DCC/DMAP . For example, naproxen derivatives are esterified with glycols to form prodrugs :

-

Conditions : DCC (1.0 equiv), DMAP (0.1 equiv), anhydrous DCM.

Hydrazide Formation

Hydrazides are formed by reacting carboxylic acids with hydrazine. For example, (S)-naproxen is converted to a hydrazide intermediate before forming Schiff bases :

-

Procedure : Acid is treated with hydrazine in methanol or DMF.

Hydrolysis

Esterified derivatives undergo enzymatic hydrolysis in biological systems. For example, prodrugs of naproxen show 38–69% hydrolysis in human plasma within 1 hour :

-

Factors : Spacer length (ethylene vs. propylene glycol) affects steric hindrance and hydrolysis rates .

| Compound | Hydrolysis Rate | Key Factors |

|---|---|---|

| Ethylene glycol ester | 38–69% (1 hour) | Steric hindrance, enzymatic |

| Propylene glycol ester | Higher | Reduced steric effects |

Acid-Base Reactions

The carboxylic acid group participates in esterification , amidation, and deprotonation. For example, sodium salts of acids (e.g., naproxen) are intermediates in ester synthesis .

Spectroscopic Analysis

-

IR : Detects functional groups (e.g., C=O stretch at ~1732 cm⁻¹ for esters, N–H bending at ~1653 cm⁻¹ for amides) .

-

NMR : Confirms proton environments (e.g., allylic protons in amides) .

-

Mass Spectrometry : Validates molecular weight (e.g., C₁₅H₁₄NO for isocyanate derivatives) .

Chromatographic Purity

Compounds are purified via silica gel chromatography (e.g., eluent: petroleum ether/ethyl acetate) .

Biological Activity

While not directly studied for this compound, related derivatives (e.g., naproxen metabolites) show COX-2 inhibition and antibacterial activity .

Structural Insights

Zwitterionic forms of isonicotinic acid derivatives (e.g., 3-aminoisonicotinic acid) crystallize in specific space groups (e.g., P21/c), influenced by hydrogen bonding .

References

-

EvitaChem. 4-(6-Methoxynaphthalen-2-yl)benzoic acid.

-

RSC. Preparation of N-allyl-amides.

-

De Gruyter. Crystal structure of zwitterionic 3-aminoisonicotinic acid.

-

PubChem. (2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid;isocyanate.

-

PMC. Design, Synthesis and Hydrolytic Behavior of Mutual Prodrugs.

-

Sigma-Aldrich. 2-(6-Methoxynaphthalen-2-yl)acetic acid.

-

MDPI. Metal-Based Scaffolds of Schiff Bases Derived from Naproxen.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 2-(6-Methoxynaphthalen-2-yl)isonicotinic acid is in cancer research. Studies have demonstrated its potential as an anticancer agent. For example, it has been evaluated against various human tumor cell lines, showing significant cytotoxic effects . The compound's mechanism appears to involve the inhibition of specific cellular pathways critical for cancer cell proliferation.

A notable study conducted by the National Cancer Institute assessed the compound's efficacy across a panel of approximately sixty cancer cell lines, revealing a mean growth inhibition value that suggests its potential as a lead compound for further development in anticancer therapies .

Antimicrobial Properties

In addition to its anticancer properties, this compound exhibits antimicrobial activity. Research indicates that derivatives of this compound can effectively inhibit the growth of various pathogenic bacteria. This activity is attributed to the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Case Study 1: Anticancer Efficacy

In a clinical evaluation, this compound was tested against several types of cancer cells. The results indicated that the compound significantly reduced cell viability in breast and colon cancer cell lines. The study concluded that further investigation into its mechanism of action could lead to new therapeutic strategies for treating these cancers .

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial efficacy of this compound against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be effective at low concentrations, suggesting its potential utility in developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-(6-Methoxynaphthalen-2-yl)isonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antimicrobial pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs differ in three key aspects:

Substituents on the naphthalene ring (e.g., methoxy vs. hydroxy vs. halogen).

Type of carboxylic acid group (isonicotinic acid vs. propanoic acid vs. acetic acid).

Position of functional groups (e.g., naphthalene substitution patterns).

Table 1: Structural and Physicochemical Comparison

Biological Activity

2-(6-Methoxynaphthalen-2-yl)isonicotinic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound involves a multi-step chemical process. The starting material, 6-methoxy-2-acetonaphthone, undergoes reactions with N-dimethylformamide dimethylacetal to yield the target compound. Characterization techniques such as -NMR, -NMR, and high-resolution mass spectrometry (HRMS) confirm the structure of the synthesized compound .

Anticancer Activity

One of the most significant biological activities of this compound is its anticancer properties. Studies have demonstrated that this compound exhibits potent anti-proliferative effects against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), HGC-27 (gastric cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

Key Findings:

- IC50 Values: The compound showed IC50 values of 1.40 μM against HGC-27 cells, indicating strong cytotoxicity .

- Mechanism of Action:

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. In vitro studies revealed its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .

Case Studies

Several studies have explored the biological activity of related compounds and their implications in drug development:

- Inhibition of AKR1C3 : Research indicated that analogues of this compound can inhibit aldo-keto reductase 1C3 (AKR1C3), which is implicated in drug resistance in castration-resistant prostate cancer (CRPC). This suggests a potential therapeutic role in overcoming resistance to existing treatments .

- Cytotoxicity Assessment : A comparative study on various derivatives showed that certain modifications enhance cytotoxicity against specific cancer cell lines, emphasizing the importance of structural features in biological activity .

Data Table: Biological Activity Overview

| Activity | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Anticancer | HGC-27 | 1.40 | Apoptosis via PARP cleavage; G2/M arrest |

| Antibacterial | Various bacteria | Varies | Broad-spectrum activity against Gram-positive and Gram-negative bacteria |

Q & A

Q. What are the recommended synthetic routes for 2-(6-Methoxynaphthalen-2-yl)isonicotinic acid?

- Methodological Answer : A plausible route involves Suzuki-Miyaura cross-coupling between 6-methoxy-2-naphthylboronic acid and a halogenated isonicotinic acid derivative, followed by deprotection and purification. For structural analogs like (6-Methoxynaphthalen-2-yl)acetic acid, similar coupling strategies with Pd catalysts have been employed . Post-synthesis, validate purity via HPLC using impurity reference standards (e.g., USP Naproxen-related compounds), which are critical for identifying byproducts .

Q. How can the compound’s structure be rigorously characterized?

- Methodological Answer : Use X-ray crystallography with refinement programs like SHELXL to resolve bond lengths, angles, and stereochemistry . Complement with NMR (e.g., ¹H/¹³C for methoxy and carboxylic proton assignments) and FT-IR to confirm functional groups. For example, naproxen derivatives with similar naphthyl motifs show distinct aromatic proton shifts at δ 7.1–8.1 ppm .

Q. What biological targets are associated with this compound?

- Methodological Answer : The isonicotinic acid moiety suggests potential interactions with bacterial enzymes (e.g., cytochrome P450 systems) or protein targets like TraE in type IV secretion systems, as seen in structural studies of related isonicotinic acid derivatives . Prioritize docking simulations using PDB structures (e.g., 5WIP ) followed by enzymatic inhibition assays to validate targets.

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural refinement?

- Methodological Answer : Use SHELXL’s TWIN/BASF commands to model twinning and PART/SUMP directives for partial occupancy in disordered regions . For high-resolution data, apply anisotropic displacement parameters to refine atomic positions. Cross-validate with Hirshfeld surface analysis to detect intermolecular interactions that may explain disorder .

Q. What structure-activity relationships (SAR) are critical for optimizing this compound’s bioactivity?

- Methodological Answer : Compare with analogs like naproxen (a 2-naphthylpropanoic acid derivative) and isonicotinic acid hydrazide (an antitubercular agent) . Key SAR parameters include:

- Methoxy group position : 6-Methoxy on naphthalene enhances steric interactions (critical in naproxen’s COX-2 inhibition ).

- Carboxylic acid substitution : Isonicotinic acid’s 4-carboxyl group may enable hydrogen bonding with target proteins .

Test modifications via 3D-QSAR models and validate with SPR/ITC binding assays.

Q. How can metabolic pathways of this compound be predicted and validated?

- Methodological Answer : Leverage LC-HRMS to identify metabolites, referencing known pathways for naproxen (e.g., O-demethylation to 6-hydroxy derivatives ). Use human liver microsome assays and CYP450 isoform-specific inhibitors to pinpoint metabolic enzymes. For example, isonicotinic acid derivatives are metabolized via CYP2C .

Analytical and Technical Challenges

Q. What analytical methods ensure purity and stability in long-term storage?

- Methodological Answer : Employ HPLC-DAD/ELSD with pharmacopeial reference standards (e.g., USP Naproxen impurities ) to detect degradation products. Monitor stability under accelerated conditions (40°C/75% RH) and use DFT calculations to predict degradation pathways (e.g., hydrolysis of methoxy or carboxyl groups).

Q. How can binding interactions with macromolecules be quantitatively assessed?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD). For structural insights, perform co-crystallization trials with target proteins (e.g., TraE ). Validate with mutagenesis studies targeting predicted interaction sites (e.g., catalytic residues in bacterial enzymes ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.